
4-Methyl-1,3-benzodioxole
Overview
Description
4-Methyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H8O2 . It is a derivative of benzodioxole .
Molecular Structure Analysis
The molecular structure of 4-Methyl-1,3-benzodioxole is based on its molecular formula, C8H8O2 . The molecule consists of a benzene ring with two oxygen atoms forming a dioxole ring, and a methyl group attached to the benzene ring .
Physical And Chemical Properties Analysis
4-Methyl-1,3-benzodioxole has a molecular weight of 136.148 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 192.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . The compound has a molar refractivity of 37.2±0.3 cm3, and a polar surface area of 18 Å2 .
Scientific Research Applications
Anti-Tumor Applications
4-Methyl-1,3-benzodioxole: derivatives have been studied for their potential to improve the anti-tumor efficiency of arsenicals . These derivatives, when conjugated with arsenical precursors, have shown to slow elimination rates in mice and maintain efficient blood concentration levels longer than arsenical precursors alone. They exhibit enhanced anti-proliferative effects by inhibiting the thioredoxin system, which induces oxidative stress and initiates apoptosis in both in vitro and in vivo settings . This suggests a promising design strategy for leukemia and other tumors.
Agricultural Applications: Root Growth Promotion
In agriculture, 4-Methyl-1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists . A specific derivative, referred to as K-10, has demonstrated a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. This is achieved through the enhancement of root-related signaling responses, making these derivatives valuable for improving crop yields and production .
Synthesis of Bioactive Compounds
The synthesis of bioactive benzenoid derivatives from the fruiting bodies of Antrodia camphorata involves 4-Methyl-1,3-benzodioxole . These compounds have been evaluated for cytotoxicity against various human cancer cell lines, showing moderate activity. This highlights the compound’s role in the development of potential therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-1,3-benzodioxole has been found to interact with several targets. It acts as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth . Additionally, it has been shown to modulate AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets in different ways. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . In the context of AMPA receptors, benzodioxole derivatives, including 4-Methyl-1,3-benzodioxole, act as negative allosteric modulators, affecting the receptors’ biophysical gating properties .
Biochemical Pathways
The compound’s interaction with the auxin receptor TIR1 affects the auxin signaling pathway, leading to enhanced root growth . When acting on AMPA receptors, it influences glutamatergic synaptic transmission, which is implicated in various neurological and neurodegenerative diseases .
Pharmacokinetics
Similar benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines
Result of Action
The action of 4-Methyl-1,3-benzodioxole leads to molecular and cellular effects. In plants, it promotes root growth by enhancing root-related signaling responses . In the central nervous system, it modulates AMPA receptor signaling, which could potentially influence the progression of neurological and neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1,3-benzodioxole. It’s worth noting that the action of similar compounds, such as auxin receptor agonists, can be influenced by various environmental factors, including light, temperature, and soil conditions .
properties
IUPAC Name |
4-methyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYNOZJAVXMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174458 | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20487-10-9 | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20487-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methyl-1,3-benzodioxole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ42K7X4YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(Phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B1620229.png)
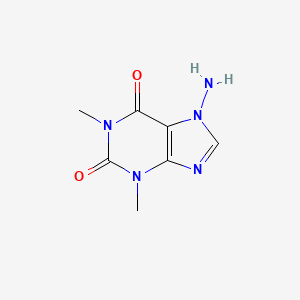
![[2-Methyl-6-oxidanyl-4,5-bis(phenylcarbonyloxy)oxan-3-yl] benzoate](/img/structure/B1620234.png)

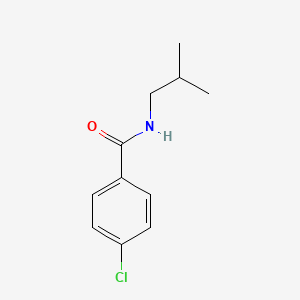
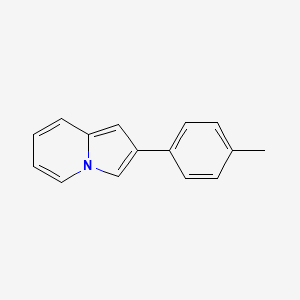

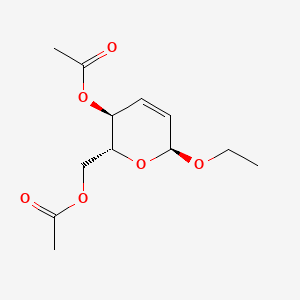
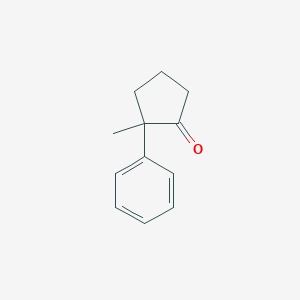
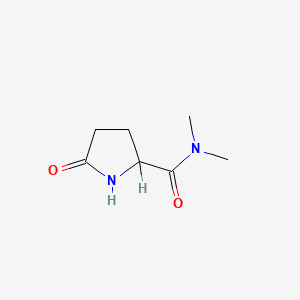

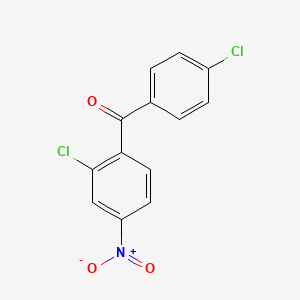
![2-[(2-Fluorophenyl)amino]acetohydrazide](/img/structure/B1620250.png)
![2-[(3-Methylphenyl)amino]acetohydrazide](/img/structure/B1620251.png)